molecular formula C24H32O6 B269722 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Número de catálogo B269722
Peso molecular: 416.5 g/mol
Clave InChI: JELAKEHTKUBQNW-WSOQBUGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one, also known as HET0016, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of spirooxindole derivatives and has been found to possess potent inhibitory activity against 20-HETE (20-Hydroxyeicosatetraenoic acid) synthesis.

Mecanismo De Acción

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one inhibits the synthesis of 20-HETE by selectively inhibiting the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. In cancer cells, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to induce apoptosis by inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases such as hypertension, cancer, and cardiovascular diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its potent inhibitory activity against 20-HETE synthesis, its selectivity towards CYP4A11, and its potential therapeutic applications in various diseases. However, the limitations of using 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in lab experiments are its low solubility in water, its low stability in solution, and its potential toxicity in high concentrations.

Direcciones Futuras

There are several future directions for the research on 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. One direction is to study the potential therapeutic applications of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one in other diseases such as pulmonary hypertension, renal diseases, and diabetes. Another direction is to develop new analogs of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one with improved solubility, stability, and selectivity. Additionally, the mechanism of action of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one needs to be further elucidated to understand its effects on various signaling pathways. Finally, the safety and toxicity of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one need to be studied in more detail to determine its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 2,3-epoxypropyl methanesulfonate in the presence of triethylamine. The resulting product is then reacted with 3-oxo-5α-androstane-17β-carboxylic acid in the presence of 1,3-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one. The overall yield of this synthesis method is around 20-25%.

Aplicaciones Científicas De Investigación

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been studied extensively for its potential therapeutic applications in various diseases such as hypertension, cancer, and cardiovascular diseases. It has been found to inhibit the synthesis of 20-HETE, which is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. Inhibition of 20-HETE synthesis by 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to reduce blood pressure in hypertensive rats. 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one has been shown to have protective effects against ischemia-reperfusion injury in the heart and brain.

Propiedades

Nombre del producto

12-Hydroxy-6-methylenespiro[androst-4-ene-17,4'-[1,3,6,8]-tetraoxaspiro[4.4]nonane]-3-one

Fórmula molecular

C24H32O6

Peso molecular

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-14-8-16-17-5-7-23(24(30-13-28-23)11-27-12-29-24)22(17,3)20(26)10-19(16)21(2)6-4-15(25)9-18(14)21/h9,16-17,19-20,26H,1,4-8,10-13H2,2-3H3/t16?,17?,19?,20?,21-,22+,23+,24?/m0/s1

Clave InChI

JELAKEHTKUBQNW-WSOQBUGOSA-N

SMILES isomérico

C[C@]12CCC(=O)C=C1C(=C)CC3C2CC([C@]4(C3CC[C@]45C6(COCO6)OCO5)C)O

SMILES

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

SMILES canónico

CC12CCC(=O)C=C1C(=C)CC3C2CC(C4(C3CCC45C6(COCO6)OCO5)C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.